2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride

Physicochemical Properties Drug Formulation Chemical Stability

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS 2089257-13-4) is a racemic, fluorinated primary amine HCl salt combining a trifluoroethylamine motif with a tetrahydropyran ring—a metabolically stable amide isostere proven to enhance inhibitor potency 10- to 20-fold. Its balanced LogP (0.81) and reduced basicity make it ideal for CNS-targeting agents and enzyme inhibitor scaffolds. The hydrochloride salt ensures superior aqueous solubility and formulation stability. Choose this cost-effective racemate over expensive enantiopure counterparts for SAR screening and lead optimization. Available in bulk at ≥97% purity from multiple global suppliers.

Molecular Formula C7H13ClF3NO
Molecular Weight 219.63
CAS No. 2089257-13-4
Cat. No. B2610127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride
CAS2089257-13-4
Molecular FormulaC7H13ClF3NO
Molecular Weight219.63
Structural Identifiers
SMILESC1COCCC1C(C(F)(F)F)N.Cl
InChIInChI=1S/C7H12F3NO.ClH/c8-7(9,10)6(11)5-1-3-12-4-2-5;/h5-6H,1-4,11H2;1H
InChIKeyMBDMWPLGAFDSKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS 2089257-13-4) – A Chiral Fluorinated Building Block for Medicinal Chemistry and Chemical Biology Procurement


2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS: 2089257-13-4) is a chiral, fluorinated primary amine featuring a tetrahydropyran (oxane) ring and a trifluoromethyl group, supplied as a hydrochloride salt for enhanced stability and handling. With a molecular weight of 219.63 g/mol and a calculated LogP of 0.81, this compound is a versatile small-molecule scaffold widely employed as a synthetic intermediate in medicinal chemistry, particularly for introducing metabolically stable trifluoroethylamine motifs into CNS-targeting agents, enzyme inhibitors, and other bioactive molecules [1]. Its commercial availability from multiple global suppliers in purities typically ranging from 95% to 98% supports its utility in both academic research and industrial-scale pharmaceutical development .

Why 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride Cannot Be Interchanged with Other In-Class Amines


The specific combination of a trifluoroethylamine motif with a tetrahydropyran (oxane) ring in 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride confers a unique physicochemical and pharmacokinetic profile that is not replicable by generic amine alternatives. The trifluoroethylamine group is a well-established, metabolically stable amide isostere, capable of increasing the potency of inhibitors by 10- to 20-fold compared to the corresponding amide derivatives while maintaining critical hydrogen-bonding interactions, a property not shared by simple alkyl or non-fluorinated amines [1][2]. The hydrochloride salt form further distinguishes it by providing superior aqueous solubility and stability for formulation, which is absent in the free base or other salt forms, thereby directly impacting its utility in reliable synthetic and biological workflows [3].

Quantitative Evidence Guide for 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS 2089257-13-4) Against Key Comparators


Physicochemical Differentiation: Salt Form Advantage of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride Over the Free Base

The hydrochloride salt of 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine (CAS: 2089257-13-4) demonstrates a key physicochemical advantage over its free base analog (CAS: 1339566-44-7). The salt form is explicitly documented to improve aqueous solubility and handling properties, which are critical for reliable formulation in both in vitro assays and in vivo studies [1]. This contrasts with the free base, which lacks the improved solubility and stability conferred by salt formation, potentially leading to inconsistent dosing and experimental variability .

Physicochemical Properties Drug Formulation Chemical Stability

Comparative Potency of the Trifluoroethylamine Motif Against Amide-Based Inhibitors in a Cathepsin K Model

The trifluoroethylamine group, the core pharmacophore of 2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride, functions as a metabolically stable amide isostere. In a well-characterized cathepsin K inhibitor scaffold, replacing the P2-P3 amide bond with a trifluoroethylamine group resulted in compounds that were 10- to 20-fold more potent than their corresponding amide derivatives [1]. This quantitative enhancement in inhibitory activity, culminating in a lead compound with a 5 pM IC50 against human cathepsin K, underscores the significant bioactivity gain conferred by this specific motif [1].

Medicinal Chemistry Enzyme Inhibition Cathepsin K

Structural Differentiation: 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride Provides a Distinct Scaffold Compared to Non-Fluorinated Tetrahydropyran Amines

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS: 2089257-13-4) offers a unique combination of a tetrahydropyran ring and a trifluoromethyl group, which is not present in common non-fluorinated analogs like 4-aminotetrahydropyran or 4-(aminomethyl)tetrahydropyran. The presence of the electron-withdrawing trifluoromethyl group significantly alters the amine's basicity, reduces its pKa, and enhances its metabolic stability and lipophilicity (LogP of 0.81), compared to the more basic and hydrophilic nature of non-fluorinated tetrahydropyran amines [1]. This structural distinction is critical for tuning the pharmacokinetic properties of drug candidates, particularly for CNS penetration where balanced lipophilicity and reduced basicity are advantageous [2].

Medicinal Chemistry Chemical Biology Drug Design

Procurement Advantage: Purity and Pricing Comparison of 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride Against Enantiopure Analogs

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS: 2089257-13-4), the racemic mixture, presents a significant cost and availability advantage over its single-enantiomer counterparts, (R)- and (S)-2,2,2-trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride. The racemate is widely available from multiple suppliers in high purities (97-98%) at a fraction of the cost of the enantiopure forms, which are typically used for advanced asymmetric synthesis where absolute stereochemistry is critical [1]. For many early-stage research applications, such as initial SAR exploration or the development of racemic mixtures for biological screening, the racemate offers a more economical and readily accessible entry point .

Chemical Procurement Synthetic Chemistry Cost Analysis

High-Impact Research and Industrial Application Scenarios for 2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride (CAS 2089257-13-4)


Medicinal Chemistry: Development of Metabolically Stable Enzyme Inhibitors

This compound is a prime candidate for use as a building block in the synthesis of novel enzyme inhibitors, particularly for targets where peptide-based inhibitors suffer from poor pharmacokinetics. The trifluoroethylamine motif, as established in cathepsin K inhibitor research, serves as a robust amide bond isostere that can enhance potency by 10- to 20-fold while conferring metabolic stability [1]. Researchers can leverage this scaffold to replace labile amide bonds in lead compounds, potentially improving both target affinity and in vivo half-life. The hydrochloride salt form ensures solubility for facile incorporation into diverse synthetic routes .

Chemical Biology: Design of CNS-Penetrant Probes and Drug Candidates

The balanced lipophilicity (LogP 0.81) conferred by the tetrahydropyran ring and the reduced basicity from the trifluoromethyl group make this an attractive intermediate for designing CNS-active molecules [2]. The structural motif is suitable for applications in medicinal chemistry aimed at developing CNS-targeting agents, where modulating physicochemical properties is crucial for crossing the blood-brain barrier [3]. This compound can be used to synthesize focused libraries of analogs to probe CNS targets or to optimize the pharmacokinetic profile of lead candidates for neurological disorders.

Organic Synthesis: A Versatile Chiral Amine Building Block for Asymmetric Transformations

2,2,2-Trifluoro-1-(oxan-4-yl)ethan-1-amine hydrochloride serves as a versatile reagent in organic synthesis, particularly in nucleophilic substitution reactions for constructing complex molecules . As a racemic mixture, it provides a cost-effective starting point for developing new synthetic methodologies, including those aimed at asymmetric catalysis, where the chiral center can be exploited in diastereoselective transformations or resolved later in the synthetic sequence . Its high purity (97-98%) from commercial sources ensures reliable and reproducible results in multi-step synthetic protocols .

Early-Stage Drug Discovery: Cost-Effective SAR Exploration

For structure-activity relationship (SAR) studies in early drug discovery, the racemic hydrochloride salt (CAS 2089257-13-4) offers a significant procurement advantage over its more expensive enantiopure counterparts . This makes it the preferred choice for initial screening of large compound libraries or for exploring the chemical space around the tetrahydropyran-amine scaffold before committing to costly asymmetric synthesis [4]. Its availability in bulk from multiple suppliers ensures a steady supply for hit-to-lead and lead optimization campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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